Alfuzosin

概要

説明

アルフゾシンは、α1アドレナリン受容体拮抗薬のクラスに属する薬剤です。主に、排尿困難を引き起こす可能性のある前立腺肥大症の治療に使用されます。 アルフゾシンは、前立腺と膀胱頸部の筋肉を弛緩させることで、尿流を改善し、前立腺肥大症に関連する症状を軽減するのに役立ちます .

準備方法

合成経路と反応条件

アルフゾシンの合成には、いくつかのステップが含まれます。一般的な方法の1つは、ベラトラールデヒドのニトロ化から開始し、6-ニトロベラトラールデヒドを生成します。この化合物は、対応する酸を形成するために酸化され、その後、塩化チオニルを使用してハロゲン化されます。得られた生成物は、アンモニアとアミド形成を行い、4,5-ジメトキシ-2-ニトロベンザミドを生成します。次に、ニトロ基を還元して、2-アミノ-4,5-ジメトキシベンザミドを形成し、これは尿素と反応して、6,7-ジメトキシキナゾリン-2,4-ジオンを生成します。 最後に、この化合物は、N-メチルプロパン-1,3-ジアミンとテトラヒドロ-2-フロイル酸を含む一連の反応を経て、アルフゾシンに変換されます .

工業生産方法

工業的な設定では、アルフゾシン塩酸塩は、酸化剤の存在下で、N-メチル-N'-テトラヒドロフリルプロピレンジアミンとトリメチルシアノシランを反応させて、中間体を取得することにより、しばしば調製されます。 この中間体は、さらに処理されてアルフゾシン塩酸塩が生成されます .

化学反応の分析

反応の種類

アルフゾシンは、以下を含むさまざまな化学反応を起こします。

酸化: その合成の初期段階には、ベラトラールデヒドの対応する酸への酸化が含まれます。

還元: 4,5-ジメトキシ-2-ニトロベンザミド中のニトロ基は、2-アミノ-4,5-ジメトキシベンザミドを形成するために還元されます。

置換: 塩化チオニルによる酸のハロゲン化と、それに続くアンモニアによるアミド形成は、その合成における重要な置換反応です。

一般的な試薬と条件

酸化剤: ベラトラールデヒドの酸化に使用されます。

還元剤: ニトロ基の還元に使用されます。

塩化チオニル: ハロゲン化に使用されます。

アンモニア: アミド形成に使用されます。

形成された主要な生成物

アルフゾシンの合成中に形成される主要な生成物には、6-ニトロベラトラールデヒド、4,5-ジメトキシ-2-ニトロベンザミド、2-アミノ-4,5-ジメトキシベンザミド、および6,7-ジメトキシキナゾリン-2,4-ジオンが含まれます .

科学研究への応用

アルフゾシンは、特に医学と薬理学の分野で、いくつかの科学研究への応用があります。それは、前立腺肥大症と下部尿路症状の治療に広く使用されています。研究により、アルフゾシンは尿流を改善し、前立腺肥大症に関連する症状を軽減するのに効果的であることが示されています。 さらに、尿管結石の排出療法における可能性のある使用について研究されており、排石率の向上と排石時間の短縮において有望な結果を示しています .

科学的研究の応用

Treatment of Benign Prostatic Hyperplasia (BPH)

Alfuzosin is primarily used to manage lower urinary tract symptoms (LUTS) related to BPH. A systematic review indicated that this compound significantly improves various symptoms of BPH, including:

- Frequent urination

- Urgency

- Weak urine stream

- Straining during urination

In a two-year study involving 839 men, this compound demonstrated a reduction in the International Prostate Symptom Score (IPSS) by 38.5%, with many patients reporting symptom relief within two weeks .

Impact on Sexual Function

Interestingly, this compound may also have positive effects on sexual function. The same study noted improvements in sexual drive, erection quality, ejaculation satisfaction, and overall sexual life satisfaction among participants . This contrasts with other alpha-blockers, which often have higher rates of sexual side effects.

Cardiovascular Safety

This compound has been shown to be well-tolerated from a cardiovascular perspective. In patients receiving antihypertensive medications or those with existing cardiovascular conditions, this compound did not significantly alter blood pressure levels . This makes it a safer option for patients who may be at risk for cardiovascular complications.

Comparative Efficacy

This compound's efficacy has been compared with other alpha-blockers like tamsulosin and doxazosin. Studies indicate that while all these medications are effective in treating BPH, this compound tends to have a lower incidence of adverse sexual effects .

| Medication | Efficacy | Sexual Side Effects | Cardiovascular Effects |

|---|---|---|---|

| This compound | High | Low | Minimal |

| Tamsulosin | High | Moderate | Minimal |

| Doxazosin | High | Higher | Moderate |

Case Studies and Research Findings

Several studies support the clinical applications of this compound:

- Long-term Efficacy Study : A two-year open-label study showed significant improvement in LUTS among men treated with this compound, with high patient satisfaction rates reported .

- Safety Profile Review : A systematic review highlighted this compound's favorable safety profile compared to older alpha-blockers, emphasizing its low rate of ejaculatory disorders and minimal cardiovascular impact .

作用機序

アルフゾシンは、下部尿路のα1アドレナリン受容体を選択的に阻害することにより作用します。これらの受容体は、前立腺、前立腺被膜、前立腺尿道、および膀胱頸部に多く存在します。これらの受容体を遮断することにより、アルフゾシンはこれらの領域の平滑筋を弛緩させ、尿流を改善し、前立腺肥大症の症状を軽減します。 さらに、アルフゾシンは、カテコールアミンによる血管収縮効果を減らし、末梢血管拡張をもたらします .

類似の化合物との比較

アルフゾシンは、タムスロシン、ドキサゾシン、テラゾシンなど、前立腺肥大症の治療に使用される他のα1アドレナリン受容体拮抗薬と比較されることがよくあります。これらの化合物はすべて、前立腺と膀胱頸部の平滑筋を弛緩させることにより作用しますが、アルフゾシンは、以前のα遮断薬と比較して、尿選択性が高く、性的な副作用の発生率が低いという点で独特です。 他の類似の化合物には、フィナステリドとデュタステリドがあり、これらは前立腺のサイズを縮小させることにより前立腺肥大症の治療に使用される5α-レダクターゼ阻害薬です .

類似化合物との比較

Alfuzosin is often compared with other alpha-1 adrenergic receptor antagonists used in the treatment of benign prostatic hyperplasia, such as tamsulosin, doxazosin, and terazosin. While all these compounds work by relaxing the smooth muscles in the prostate and bladder neck, this compound is unique in its high uroselectivity and lower incidence of sexual side effects compared to older alpha-blocking compounds. Other similar compounds include finasteride and dutasteride, which are 5-alpha-reductase inhibitors used to treat benign prostatic hyperplasia by reducing the size of the prostate gland .

生物活性

Alfuzosin is a selective antagonist of the alpha-1 adrenergic receptors, primarily used in the treatment of benign prostatic hyperplasia (BPH). This compound has garnered attention due to its efficacy in alleviating lower urinary tract symptoms (LUTS) associated with BPH, alongside its relatively favorable side effect profile compared to other alpha-blockers. This article delves into the biological activity of this compound, focusing on its pharmacodynamics, pharmacokinetics, clinical efficacy, and safety profile.

This compound selectively inhibits alpha-1 adrenergic receptors (α1-ARs), which are predominantly found in the smooth muscle of the prostate, bladder neck, and urethra. By blocking these receptors, this compound causes relaxation of the smooth muscle, thereby improving urine flow and reducing urinary symptoms associated with BPH. The receptor selectivity of this compound is crucial as it minimizes systemic effects that are common with non-selective alpha-blockers.

Receptor Selectivity

The selectivity of this compound for different α1-AR subtypes is critical for its therapeutic effects:

| Receptor Subtype | Location | Role |

|---|---|---|

| α1-A | Prostate tissue | Predominantly mediates contraction |

| α1-B | Vascular smooth muscle | Involved in vasoconstriction |

| α1-D | Bladder | Plays a role in bladder function |

Pharmacokinetics

This compound exhibits a favorable pharmacokinetic profile characterized by good absorption and metabolism:

- Absorption : this compound is well absorbed from the gastrointestinal tract with an absolute bioavailability ranging from 49% to 64% when taken with food. Peak plasma concentrations (Cmax) are typically reached within 8 hours after administration.

- Distribution : The volume of distribution is approximately 3.2 L/kg, indicating significant tissue uptake, particularly in the prostate. It is moderately bound to plasma proteins (82% to 90%).

- Metabolism : The drug undergoes extensive hepatic metabolism primarily via cytochrome P450 3A4 (CYP3A4). Only about 11% of the administered dose is excreted unchanged in urine.

- Elimination : this compound is primarily eliminated through feces (69%) and urine (24%), with a half-life ranging from 5 to 8 hours depending on individual metabolic rates.

Clinical Efficacy

Numerous studies have evaluated the efficacy of this compound in treating BPH-related symptoms. A notable randomized controlled trial involving 390 men demonstrated significant improvements in urinary symptoms as measured by the International Prostate Symptom Score (IPSS):

| Treatment Group | Change in IPSS (%) | Maximum Flow Rate Change (ml/s) |

|---|---|---|

| This compound | -31 | +2.4 |

| Placebo | -18 | +1.1 |

In this study, this compound was associated with a significant increase in maximum flow rate and a reduction in residual urine volume compared to placebo. The results indicated that this compound effectively alleviates LUTS while maintaining a good safety profile.

Safety Profile

The safety profile of this compound is generally favorable. Common side effects include dizziness and headache; however, these occur at rates similar to placebo. Importantly, this compound does not exhibit a first-dose phenomenon, which is often seen with other alpha-blockers. The incidence of vasodilatory events was low, indicating minimal cardiovascular impact:

| Adverse Event | This compound (%) | Placebo (%) |

|---|---|---|

| Dizziness | 3.1 | 3.6 |

| Headache | Similar rates | Similar rates |

Case Studies

Several case studies have further illustrated the effectiveness and safety of this compound:

- Elderly Patients with BPH : A study focusing on elderly patients showed that this compound significantly improved urinary symptoms without notable adverse cardiovascular effects.

- Patients with Comorbidities : In patients with concomitant cardiovascular diseases, this compound demonstrated efficacy comparable to placebo while maintaining safety.

特性

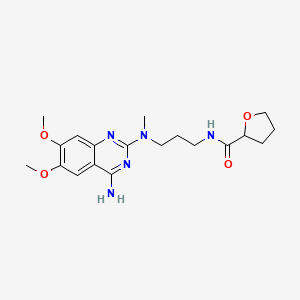

IUPAC Name |

N-[3-[(4-amino-6,7-dimethoxyquinazolin-2-yl)-methylamino]propyl]oxolane-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27N5O4/c1-24(8-5-7-21-18(25)14-6-4-9-28-14)19-22-13-11-16(27-3)15(26-2)10-12(13)17(20)23-19/h10-11,14H,4-9H2,1-3H3,(H,21,25)(H2,20,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNMJYKCGWZFFKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCCNC(=O)C1CCCO1)C2=NC3=CC(=C(C=C3C(=N2)N)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

81403-68-1 (hydrochloride) | |

| Record name | Alfuzosin [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081403807 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID6048549 | |

| Record name | Alfuzosin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6048549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

389.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Alfuzosin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014490 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

In water, 92 mg/L at 25 °C /Estimated/, 2.82e-01 g/L | |

| Record name | ALFUZOSIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7290 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Alfuzosin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014490 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Vapor Pressure |

4.56X10-13 mm Hg at 25 °C /Estimated/ | |

| Record name | ALFUZOSIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7290 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

Alpha(1)-adrenoreceptors are found in the prostate, bladder base, bladder neck, prostatic capsule, and prostatic urethra; their activation may lead to contraction of smooth muscle and urinary symptoms in patients with BPH. Alfuzosin selectively binds to and inhibits alpha(1)-adrenergic receptors in the lower urinary tract. This leads to the relaxation of smooth muscle in both the prostate and bladder neck, resulting in the improvement in urine flow and a reduction of urinary symptoms., Alfuzosin hydrochloride, a quinazoline-derivative alpha1-adrenergic blocking agent, is structurally and pharmacologically related to prazosin. Alfuzosin is a non-subtype-specific alpha1-adrenergic blocking agent that exhibits selectivity for alpha1-adrenergic receptors in the lower urinary tract (e.g., bladder base, bladder neck, prostate, prostatic capsule, prostatic urethra). Blockade of these adrenoreceptors can cause relaxation of smooth muscle in the bladder neck and prostate, resulting in improvement in urine flow and a reduction in symptoms of benign prostatic hyperplasia (BPH). | |

| Record name | Alfuzosin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00346 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ALFUZOSIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7290 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

81403-80-7 | |

| Record name | Alfuzosin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81403-80-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Alfuzosin [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081403807 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Alfuzosin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00346 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 81403-80-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760065 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Alfuzosin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6048549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-[3-[(4-amino-6,7-dimethoxyquinazolin-2-yl)-methylamino]propyl]oxolane-2-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.108.671 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ALFUZOSIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/90347YTW5F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ALFUZOSIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7290 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Alfuzosin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014490 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。